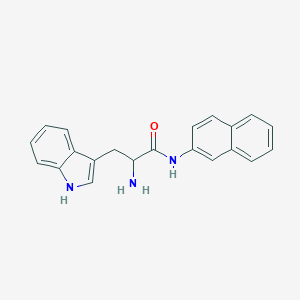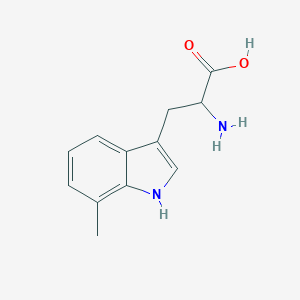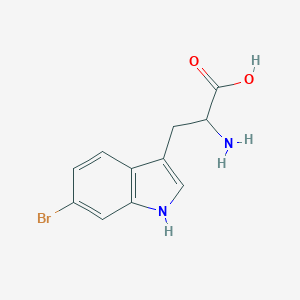
Pyrrolidine, 1-(N-phenylalanyl)-
説明
Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.
Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I.
Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
作用機序
Target of Action
H-PHE-PYRROLIDIDE, also known as “1-[(2S)-2-AMINO-1-OXO-3-PHENYLPROPYL]PYRROLIDINE” or “Pyrrolidine, 1-(N-phenylalanyl)-”, is a compound that belongs to the class of pyrrolidine alkaloids Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to exert their effects through various mechanisms, depending on the specific biological target they interact with . For instance, some pyrrolidine alkaloids have been found to inhibit enzymes, modulate ion channels, or interact with receptors, leading to changes in cellular functions .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids and related compounds can be influenced by various factors, such as their physicochemical properties, the route of administration, and the physiological parameters of the species to which the drug is administered .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects suggest that H-PHE-PYRROLIDIDE may have similar impacts at the molecular and cellular levels.
Action Environment
It’s known that the biological activity of pyrrolidine alkaloids can be influenced by various factors, including the ph of the environment, the presence of other substances, and the specific conditions of the biological system in which they act .
特性
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPALNDNNCWDJU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238832 | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92032-60-5 | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


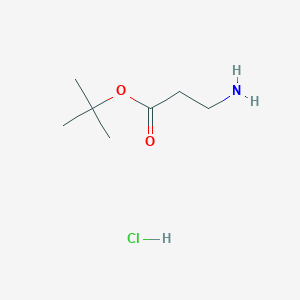
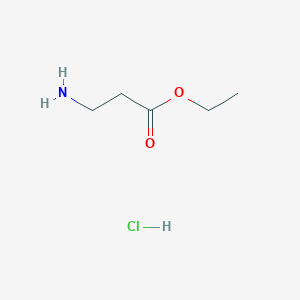
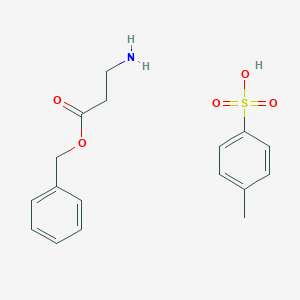
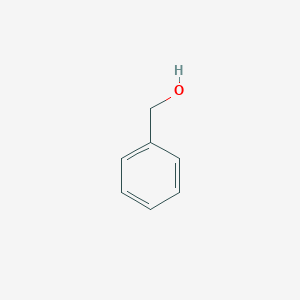
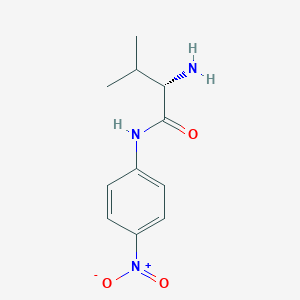
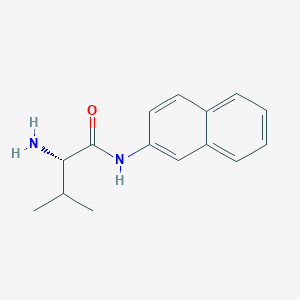

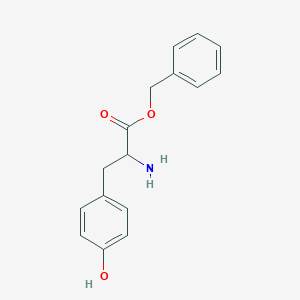
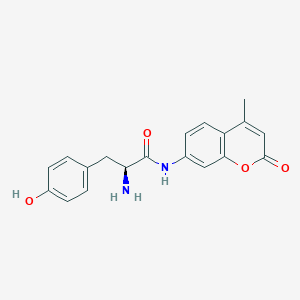
![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)

